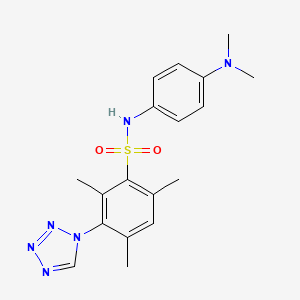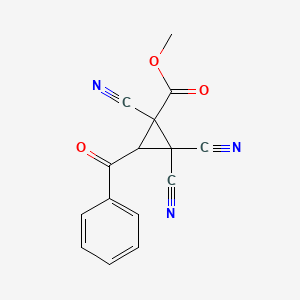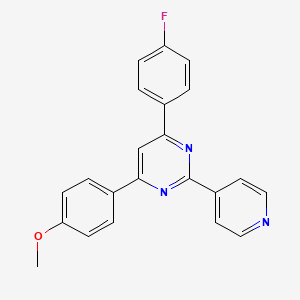
N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide is a chemical compound with the following properties:
Chemical Formula: CHNOS
Molecular Weight: 245.25 g/mol
CAS Number: 890601-13-5
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves the reaction of 1,3-benzodioxol-5-ylamine with dimethylsulfamoyl chloride. The reaction proceeds as follows:
1,3-benzodioxol-5-ylamine+dimethylsulfamoyl chloride→this compound
Reaction Conditions:Reagents: 1,3-benzodioxol-5-ylamine, dimethylsulfamoyl chloride
Solvent: Appropriate organic solvent (e.g., dichloromethane)
Temperature: Room temperature
Catalyst: None required
Industrial Production Methods: Industrial-scale production methods for this compound are proprietary and may vary depending on the manufacturer. the synthetic route described above serves as the basis for large-scale production.
Chemical Reactions Analysis
Reactivity: N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfamoyl group.
Oxidation/Reduction Reactions: The benzamide moiety may undergo oxidation or reduction under appropriate conditions.
Substitution: Alkylating agents (e.g., alkyl halides), amines
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride)
Major Products: The major products depend on the specific reaction conditions. For example, substitution reactions yield N-substituted derivatives, while oxidation may lead to amide oxidation products.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: Its unique structure may have industrial applications.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar functional groups (e.g., sulfonamides, amides) can be compared for structural and reactivity differences.
Properties
Molecular Formula |
C16H16N2O5S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C16H16N2O5S/c1-18(2)24(20,21)13-6-3-11(4-7-13)16(19)17-12-5-8-14-15(9-12)23-10-22-14/h3-9H,10H2,1-2H3,(H,17,19) |
InChI Key |
KJDDUQTZDLHZEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11063199.png)
![ethyl {3,5-dimethyl-4-[(pyrazin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11063200.png)

![5-bromo-1-({2-[(3,5-dimethylbenzyl)oxy]ethoxy}methyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11063211.png)
![3-[4-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11063214.png)
![5-[(3-Fluoro-2-methylphenyl)sulfamoyl]-2-(3-methylbutoxy)benzamide](/img/structure/B11063218.png)
![4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11063227.png)



![3-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11063249.png)
![1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11063257.png)
![N'-[(2-methylpropanoyl)oxy]-4,6-di(morpholin-4-yl)-1,3,5-triazine-2-carboximidamide](/img/structure/B11063258.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11063261.png)
